![molecular formula C12H16Cl2N2S B2354023 (1R)-1-[4-(4-Methyl-1,3-thiazol-5-yl)phenyl]ethanamine;dihydrochloride CAS No. 2418594-42-8](/img/structure/B2354023.png)
(1R)-1-[4-(4-Methyl-1,3-thiazol-5-yl)phenyl]ethanamine;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-1-[4-(4-Methyl-1,3-thiazol-5-yl)phenyl]ethanamine;dihydrochloride, also known as MTMEA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTMEA is a derivative of phenethylamine and thiazole, and its chemical structure makes it a promising candidate for drug development.
Applications De Recherche Scientifique
Antibacterial and Antifungal Activities
- A study by (Pejchal et al., 2015) synthesized novel compounds similar to (1R)-1-[4-(4-Methyl-1,3-thiazol-5-yl)phenyl]ethanamine and tested them for antibacterial and antifungal activities. Some compounds showed activity comparable or slightly better than standard medicinal products like chloramphenicol, cefoperazone, and amphotericin B.
H1 Receptor Antagonism
- Research by (Walczyński et al., 1999) involved synthesizing and testing derivatives of (1R)-1-[4-(4-Methyl-1,3-thiazol-5-yl)phenyl]ethanamine as H1 receptor antagonists. They found weak H1-antagonistic activity in compounds with phenylamino substitution and slightly improved activity with benzhydryl groups.
Inhibition of Cholinesterases
- A study by (Pejchal et al., 2011) synthesized phenyl ureas derivatives of (1R)-1-[4-(4-Methyl-1,3-thiazol-5-yl)phenyl]ethanamine and tested their inhibition activity against acetylcholinesterase and butyrylcholinesterase. The compounds exhibited excellent inhibition activity.
Antioxidant Activity
- Research by (Drapak et al., 2019) included a QSAR-analysis of derivatives of the compound to evaluate their potential as antioxidants. The study found that antioxidant activity increases with certain changes in the molecular structure, like decreasing molecular volume and increasing the magnitude of the dipole moment.
Anticancer Activity
- A study by (Gomha et al., 2014) synthesized novel derivatives and tested them for anticancer activity. They found concentration-dependent cellular growth inhibitory effects in breast carcinoma cell line MCF-7.
Propriétés
IUPAC Name |
(1R)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2S.2ClH/c1-8(13)10-3-5-11(6-4-10)12-9(2)14-7-15-12;;/h3-8H,13H2,1-2H3;2*1H/t8-;;/m1../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWIMPCHBIZHFHO-YCBDHFTFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)C(C)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)[C@@H](C)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-1-[4-(4-Methyl-1,3-thiazol-5-yl)phenyl]ethanamine;dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-fluoro-4-methylphenyl)-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2353940.png)

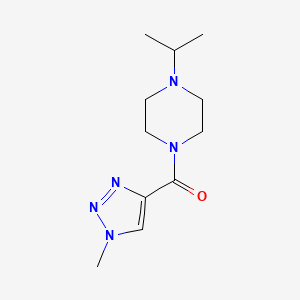
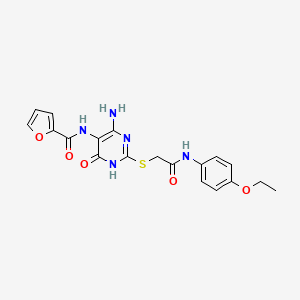
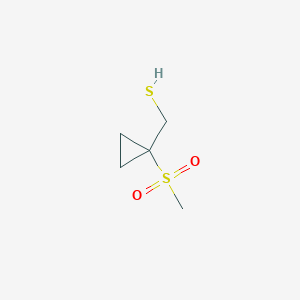
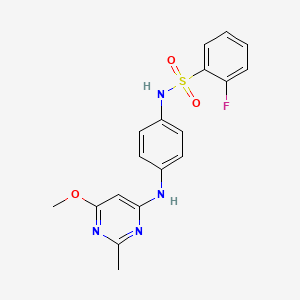
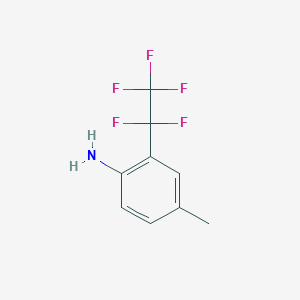
![N-[4-(morpholin-4-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2353950.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-nitrophenyl)furan-2-carboxamide](/img/structure/B2353953.png)
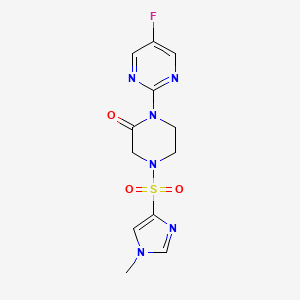

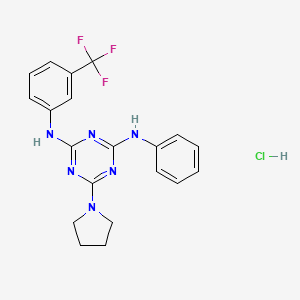
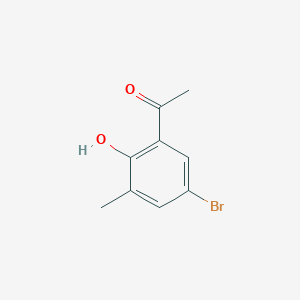
![4-Chlorobenzyl 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl sulfide](/img/structure/B2353962.png)